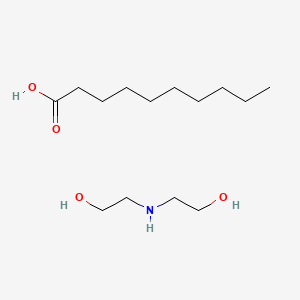![molecular formula C14H17IN2O2 B14503380 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide CAS No. 62877-62-7](/img/structure/B14503380.png)
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridazin-1-ium iodides and is characterized by the presence of a phenoxy group and an isopropyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of a pyridazine derivative with phenol and isopropyl alcohol under specific conditions. The reaction conditions often involve the use of a suitable catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazin-1-ium iodides .
Scientific Research Applications
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
- 1,2,5-Trimethylpyridinium iodide
Uniqueness
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is unique due to its specific structural features, such as the phenoxy group and isopropyl ether moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62877-62-7 |
|---|---|
Molecular Formula |
C14H17IN2O2 |
Molecular Weight |
372.20 g/mol |
IUPAC Name |
1-methyl-3-phenoxy-6-propan-2-yloxypyridazin-1-ium;iodide |
InChI |
InChI=1S/C14H17N2O2.HI/c1-11(2)17-14-10-9-13(15-16(14)3)18-12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
IKUFMHWWOWJZHM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=[N+](N=C(C=C1)OC2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


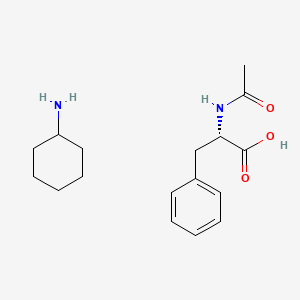

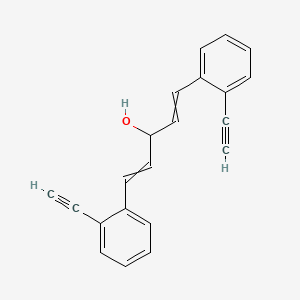

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

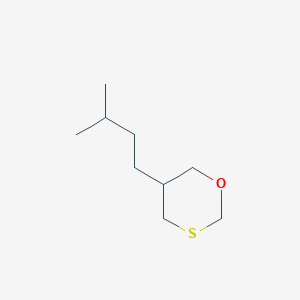


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

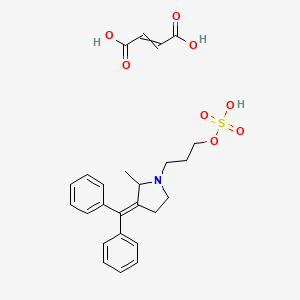
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
